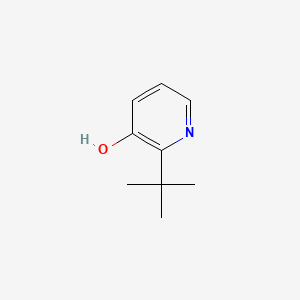

2-tert-butylpyridin-3-ol

Beschreibung

BenchChem offers high-quality 2-tert-butylpyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-tert-butylpyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-tert-butylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(2,3)8-7(11)5-4-6-10-8/h4-6,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRWAHBFRAJUFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10213083 | |

| Record name | 2-tert-Butyl-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63688-34-6 | |

| Record name | 2-(1,1-Dimethylethyl)-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63688-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butyl-3-hydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063688346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butyl-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 2-tert-butylpyridin-3-ol

An In-depth Technical Guide to the Synthesis and Characterization of 2-tert-butylpyridin-3-ol

Abstract

The pyridin-3-ol scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] Functionalization of this core with sterically demanding and lipophilic groups, such as a tert-butyl moiety, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The tert-butyl group, in particular, can serve as a metabolic shield, enhancing stability, and its bulk can enforce specific conformations required for high-affinity binding to biological targets.[2] This guide provides a comprehensive technical overview of the synthesis, purification, and detailed characterization of 2-tert-butylpyridin-3-ol, a valuable building block for drug discovery and development. We present a proposed, robust synthetic pathway, grounded in established chemical principles, and detail the analytical techniques required to verify the structure and purity of the final compound. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity in their research programs.

Rationale and Significance in Medicinal Chemistry

The strategic incorporation of a pyridine ring into drug candidates is a well-established approach in modern drug discovery, owing to its unique electronic properties and ability to engage in various biological interactions, including hydrogen bonding and metal coordination.[3][4] When functionalized to form the pyridin-3-ol core, the resulting structure can act as a bioisostere for phenols and other related motifs.

The addition of a tert-butyl group at the C-2 position introduces several critical features:

-

Increased Lipophilicity: The non-polar tert-butyl group enhances the molecule's lipophilicity, which can improve its ability to cross cellular membranes.[5]

-

Metabolic Stability: The steric bulk of the tert-butyl group can hinder enzymatic access to the adjacent hydroxyl group and the pyridine nitrogen, potentially slowing metabolic degradation by cytochrome P450 enzymes and increasing the compound's in vivo half-life.[2]

-

Conformational Restriction: The group's size can lock the orientation of adjacent substituents, which can be crucial for optimizing binding affinity to a specific protein target.

Therefore, 2-tert-butylpyridin-3-ol represents a fragment of significant interest, combining the desirable features of the pyridin-3-ol scaffold with the advantageous properties of a tert-butyl substituent.[6]

Proposed Synthetic Pathway

While numerous methods exist for the synthesis of substituted pyridines, a direct, one-pot synthesis of 2-tert-butylpyridin-3-ol is not prominently described in the literature.[7] Therefore, we propose a robust, multi-step synthesis based on a directed ortho-metalation strategy, a powerful and well-established technique for the regioselective functionalization of aromatic and heteroaromatic rings.

The overall synthetic workflow is depicted below.

Caption: Proposed synthetic workflow for 2-tert-butylpyridin-3-ol.

Causality Behind Experimental Choices

-

Starting Material: 3-Hydroxypyridine is chosen as an inexpensive and commercially available starting material. The acidic proton of the hydroxyl group is key to directing the metalation.

-

Deprotonation and Metalation: The hydroxyl group of 3-hydroxypyridine is acidic and will be deprotonated first by a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The resulting lithium alkoxide then directs a second equivalent of the base to deprotonate the adjacent C-2 position, forming a lithiated intermediate. This directed ortho-metalation is a highly regioselective process. Using a cryogenic temperature (-78 °C) is critical to prevent side reactions and decomposition of the organolithium intermediates.

-

Electrophile: A tert-butyl halide, such as tert-butyl bromide (t-BuBr), serves as the electrophilic source of the tert-butyl group. The nucleophilic carbon at the C-2 position of the lithiated intermediate attacks the electrophilic carbon of the t-BuBr, forming the desired C-C bond.

-

Purification: The final product is expected to have moderate polarity due to the hydroxyl group. Silica gel column chromatography is the method of choice for separating it from non-polar starting materials (like excess t-BuBr) and highly polar byproducts.

Detailed Experimental Protocol

Materials and Reagents:

-

3-Hydroxypyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (2.5 M solution in hexanes)

-

tert-Butyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (230-400 mesh)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-hydroxypyridine (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).

-

Deprotonation/Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. A color change is typically observed. Stir the resulting mixture at -78 °C for 2 hours.

-

Electrophilic Quench: Add tert-butyl bromide (1.5 eq) dropwise to the solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 10% to 50% ethyl acetate in hexanes) to isolate the pure 2-tert-butylpyridin-3-ol.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 2-tert-butylpyridin-3-ol.

Caption: Analytical workflow for the characterization of 2-tert-butylpyridin-3-ol.

Physical and Spectroscopic Data Summary

The following table summarizes the expected analytical data for the target compound.

| Property | Expected Value |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| Appearance | Off-white to pale yellow solid or viscous oil |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 9.5-10.5 (s, 1H, -OH), 7.9-8.1 (m, 1H, Ar-H), 7.1-7.3 (m, 2H, Ar-H), 1.35 (s, 9H, -C(CH₃)₃)[8] |

| ¹³C NMR (125 MHz, DMSO-d₆) | δ 150-160 (Ar-C), 140-150 (Ar-C-OH), 120-130 (Ar-CH), 115-125 (Ar-CH), 35-40 (-C(CH₃)₃), 28-30 (-C(CH₃)₃)[8] |

| HRMS (ESI+) | m/z calculated for [M+H]⁺: 152.1070; Found: 152.10XX |

| IR (ATR) | 3200-3600 cm⁻¹ (O-H, broad), 2960-2870 cm⁻¹ (C-H, alkyl), 1580-1450 cm⁻¹ (C=C/C=N, aromatic stretch)[9][10] |

Analysis of Spectroscopic Data

-

NMR Spectroscopy: The most definitive evidence for the structure comes from NMR. The ¹H NMR spectrum should display a characteristic sharp singlet for the nine equivalent protons of the tert-butyl group in the upfield region (~1.35 ppm).[8] The three aromatic protons on the pyridine ring will appear in the downfield region, with their specific chemical shifts and coupling patterns confirming the 2,3-substitution pattern. A broad singlet, exchangeable with D₂O, will confirm the presence of the hydroxyl proton. ¹³C NMR will show distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, in addition to the six unique carbons of the substituted pyridine ring.

-

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition. The observed mass of the protonated molecule [M+H]⁺ should match the calculated theoretical mass to within a few parts per million (ppm). The fragmentation pattern in a standard EI-MS would likely show a prominent peak at [M-15], corresponding to the loss of a methyl radical to form a stable tertiary carbocation.[11][12]

-

Infrared Spectroscopy: IR spectroscopy provides confirmation of the key functional groups. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group.[9] Sharp peaks around 2960 cm⁻¹ will correspond to the C-H stretching of the tert-butyl group.

Conclusion

This guide outlines a comprehensive approach to the synthesis and characterization of 2-tert-butylpyridin-3-ol, a molecule of significant interest to the drug discovery community. By employing a directed ortho-metalation strategy, this valuable building block can be prepared in a controlled and regioselective manner. The detailed analytical protocols described herein provide a self-validating system to ensure the production of high-purity material. The insights into the causality of the experimental design and the interpretation of analytical data are intended to empower researchers to confidently synthesize and utilize this and similar substituted pyridinols in the development of next-generation therapeutics.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138630, 2-tert-Butylpyridine. Retrieved from [Link].

-

Anderson, A. G., & Stang, P. J. (1988). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Organic Syntheses, 60, 34. doi:10.15227/orgsyn.060.0034. Available at [Link].

-

NIST (National Institute of Standards and Technology). 2-tert-Butylpyridine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link].

-

NIST (National Institute of Standards and Technology). IR Spectrum for 2-tert-Butylpyridine. In NIST Chemistry WebBook. Retrieved from [Link].

-

Catarzi, D., Varano, F., & Colotta, V. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(23), 5768. Available at [Link].

-

Márquez, J. A., Montalvão, S., & An, Y. (2017). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 69(3), 143–154. Available at [Link].

-

ResearchGate. Synthesis of pyridin-3-yl-substituted pyrazoles. Retrieved from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68510, 2,6-Di-tert-butylpyridine. Retrieved from [Link].

-

ResearchGate. An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Retrieved from [Link].

-

ResearchGate. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Retrieved from [Link].

-

Schmidt, A., & Golsch, D. (2010). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc, 2011(1), 21-50. Available at [Link].

-

Le Franc, G., & Belluti, F. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry, 225, 113778. Available at [Link].

-

De, S., Kumar S K, A., & Shaha, S. K. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 787-803. Available at [Link].

-

ResearchGate. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Retrieved from [Link].

-

ChemSynthesis. 2-tert-butylpyridine. Retrieved from [Link].

-

Song, M., & She, J. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Pharmaceuticals, 15(4), 397. Available at [Link].

-

Cheméo. 2-tert-Butylpyridine. Retrieved from [Link].

-

Wikipedia. 2,6-Di-tert-butylpyridine. Retrieved from [Link].

- Google Patents. CN1443758A - Coupled tert-butyl pyridine, its synthesis method and application.

- Google Patents. US4061644A - Process for the production of 2-amino-3-hydroxypyridines.

-

ResearchGate. A fast and practical synthesis of tert-butyl esters from 2-tert-butoxypyridine using boron Trifluoride·Diethyl etherate under mild conditions. Retrieved from [Link].

-

Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Retrieved from [Link].

-

Scalzi, F. V., & Golob, N. F. (1971). Alkylation of pyridine with tert-butyllithium. Convenient syntheses of 2,6-di-tert-butylpyridine and 2,4,6-tri-tert-butylpyridine. The Journal of Organic Chemistry, 36(17), 2541–2542. Available at [Link].

-

Thomson, C. G., Reilly, J., & Sandham, D. A. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Bioorganic & Medicinal Chemistry Letters, 21(13), 3843-3846. Available at [Link].

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. nbinno.com [nbinno.com]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. 2-(Tert-butoxy)pyridin-3-ol | 1243404-19-4 | Benchchem [benchchem.com]

- 6. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert- butylpyridine and its oxidised analogues - Lookchem [lookchem.com]

- 7. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-tert-Butylpyridine [webbook.nist.gov]

- 10. 2,6-Di-tert-butylpyridine | C13H21N | CID 68510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-tert-Butylpyridine | C9H13N | CID 138630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-tert-Butylpyridine [webbook.nist.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-tert-butylpyridin-3-ol

Introduction

In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of pharmacologically active agents. 2-tert-butylpyridin-3-ol is one such derivative, presenting a unique combination of a sterically hindering tert-butyl group and a hydrophilic hydroxyl group on the pyridine ring. This substitution pattern is anticipated to significantly influence its molecular interactions, membrane permeability, and metabolic stability.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physicochemical properties of 2-tert-butylpyridin-3-ol. Moving beyond a simple data sheet, this document delves into the causality behind experimental choices and provides robust, self-validating protocols for the determination of these critical parameters. Understanding these properties is not merely an academic exercise; it is fundamental to predicting a compound's pharmacokinetic and pharmacodynamic behavior, thereby guiding rational drug design and lead optimization efforts.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity.

-

Chemical Name: 2-tert-butylpyridin-3-ol

-

Molecular Formula: C₉H₁₃NO

-

Molecular Weight: 151.21 g/mol

-

CAS Number: Not available in public databases. The absence of a CAS number suggests this is a novel or sparsely documented compound, underscoring the importance of the characterization methods detailed herein.

-

Canonical SMILES: CC(C)(C)C1=C(C=CC=N1)O

The structure features a pyridine ring substituted at the 2-position with a bulky, lipophilic tert-butyl group and at the 3-position with a polar, ionizable hydroxyl group. This juxtaposition is key to its unique physicochemical profile.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-tert-butylpyridin-3-ol. It is important to note that due to the novelty of this compound, experimental values are not widely published. Therefore, this guide focuses on the authoritative methodologies for their determination.

| Property | Value | Significance in Drug Development |

| pKa | Estimated ~5.0 (pyridinic N), ~10.0 (phenolic OH) | Governs ionization state at physiological pH, impacting solubility, receptor binding, and cell permeability. |

| logP | Predicted Value: 1.5 - 2.5 | Measures lipophilicity, a key determinant of absorption, distribution, metabolism, and excretion (ADME) properties. |

| Aqueous Solubility | To be determined | Crucial for formulation, bioavailability, and achieving therapeutic concentrations. |

| Melting Point | To be determined | Indicates purity and solid-state stability. |

| Boiling Point | To be determined | Relevant for purification and stability at high temperatures. |

In-Depth Analysis and Experimental Determination

Acid Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid in solution. For 2-tert-butylpyridin-3-ol, two ionizable centers are present: the basic pyridine nitrogen and the acidic hydroxyl group. Determining their respective pKa values is critical for predicting the compound's charge state in different biological compartments.

Expertise & Causality: Potentiometric titration is the gold-standard method for pKa determination due to its high precision and accuracy.[1][2] The method relies on monitoring the change in pH of a solution as a titrant of known concentration is added. The inflection point of the resulting titration curve corresponds to the point where the moles of titrant equal the moles of the analyte, and the pH at the half-equivalence point equals the pKa.[2][3] This direct measurement provides a reliable value that is fundamental to understanding pH-dependent solubility and absorption.

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[2]

-

Sample Preparation: Prepare a ~1 mM solution of 2-tert-butylpyridin-3-ol in deionized water.[2] If solubility is limited, a co-solvent like methanol may be used, but the results will need to be extrapolated back to a fully aqueous medium.[1] To ensure a stable reading, maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[2]

-

Titration Environment: Purge the sample solution with nitrogen gas before and during the titration to displace dissolved CO₂, which can interfere with the measurement, especially when titrating with a base.[2]

-

Titration (Acidic pKa): Titrate the solution with a standardized 0.1 M HCl solution, adding small, precise increments of the titrant. Record the pH value after each addition, allowing the reading to stabilize.

-

Titration (Basic pKa): In a separate experiment, titrate a fresh sample solution with a standardized 0.1 M NaOH solution.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the midpoint of the buffer region on the titration curve.[2] For higher precision, calculate the first and second derivatives of the curve; the peak of the first derivative plot indicates the equivalence point.[4]

Caption: Workflow for pKa determination via potentiometric titration.

Octanol-Water Partition Coefficient (logP)

The logP value quantifies the lipophilicity of a compound, defined as the ratio of its concentration in an organic phase (n-octanol) to an aqueous phase at equilibrium.[5] It is a critical parameter for predicting a drug's ability to cross biological membranes.

Expertise & Causality: The shake-flask method is the traditional and most direct way to measure logP.[6][7] It provides a direct measurement of the partition coefficient and is considered the gold standard.[6] However, it can be time-consuming and requires a pure sample.[6] An alternative, faster method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC).[5][7] In RP-HPLC, a compound's retention time is correlated with its lipophilicity. By calibrating the system with compounds of known logP values, the logP of an unknown compound can be accurately estimated.[8]

-

Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the aqueous buffer. This pre-saturation is critical to prevent volume changes during the experiment.

-

Sample Addition: Dissolve a precisely weighed amount of 2-tert-butylpyridin-3-ol in the pre-saturated aqueous phase.

-

Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel. Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases until equilibrium is reached.[6]

-

Phase Separation: Allow the two phases to separate completely. Centrifugation may be required to break up any emulsions.

-

Quantification: Carefully separate the two phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[6]

-

Calculation: Calculate the partition coefficient (P) and its logarithm (logP) using the following formulas:

Caption: Workflow for logP determination via the shake-flask method.

Spectroscopic Profile and Structural Confirmation

Confirming the molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful techniques for this purpose.[9][10][11]

Expertise & Causality:

-

Mass Spectrometry (MS): This technique measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight.[11][12] High-resolution mass spectrometry (HRMS) can provide a molecular formula, confirming the elemental composition.

-

Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides detailed information about the atomic structure of a molecule.[10][13]

-

¹H NMR: Identifies the number and type of hydrogen environments in the molecule. The chemical shifts provide clues about the electronic environment of the protons.

-

¹³C NMR: Identifies the number and type of carbon environments.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal connectivity between atoms, allowing for the unambiguous assignment of the structure.[9]

-

-

Sample Preparation: Dissolve a small amount of the purified compound (typically 1-10 mg for NMR) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Mass Spectrometry:

-

Infuse the sample into a high-resolution mass spectrometer (e.g., TOF or Orbitrap).[12]

-

Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.[14]

-

Acquire the mass spectrum and determine the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Use the exact mass to confirm the molecular formula (C₉H₁₃NO).

-

-

NMR Spectroscopy:

-

Acquire a standard ¹H NMR spectrum to observe proton signals and their integrations.

-

Acquire a ¹³C NMR spectrum (or a DEPT spectrum) to identify all unique carbon atoms, including quaternary carbons.[13]

-

Acquire a 2D COSY spectrum to establish proton-proton couplings within the pyridine ring.

-

Acquire a 2D HSQC spectrum to correlate each proton with its directly attached carbon.

-

Acquire a 2D HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the tert-butyl group to the pyridine ring and confirming the relative positions of the substituents.

-

-

Data Interpretation: Synthesize all MS and NMR data to build and confirm the final structure of 2-tert-butylpyridin-3-ol.

Sources

- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. acdlabs.com [acdlabs.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. use of nmr in structure ellucidation | PDF [slideshare.net]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

- 11. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 12. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Mass Spectrometry Molecular Weight Determination | Beijing Baitaipai Biological Technology Co., Ltd. [en.biotech-pack.com]

An In-depth Technical Guide to 2-tert-butyl-substituted Pyridinols: Navigating Chemical Identity, Synthesis, and Applications

Introduction: In the landscape of medicinal chemistry and drug discovery, substituted pyridines are a cornerstone scaffold, prized for their presence in numerous therapeutic agents and their versatile chemical properties.[1][2][3][4] This guide addresses the technical attributes of compounds related to "2-tert-butylpyridin-3-ol." Initial database inquiries for this specific chemical name do not yield a unique CAS number or a substantial body of literature, suggesting it may be an uncommon compound or a potential misnomer.

However, two closely related and well-documented compounds are of significant interest to researchers in this domain: 2-(tert-butoxy)pyridin-3-ol and 2-tert-butylpyridine . The former is a structural isomer where an oxygen atom bridges the tert-butyl group and the pyridine ring, while the latter represents the core 2-substituted pyridine moiety. This guide provides a comprehensive technical overview of these two compounds, offering insights into their synthesis, properties, and applications for researchers, scientists, and drug development professionals.

Part 1: 2-(tert-butoxy)pyridin-3-ol

This pyridine derivative is the most direct structural analog to the queried compound and has garnered attention for its potential in medicinal chemistry.[5]

Chemical Identity and Molecular Structure

-

Systematic Name: 2-[(2-methylpropan-2-yl)oxy]pyridin-3-ol[6]

Molecular Structure: The structure features a pyridine ring with a hydroxyl (-OH) group at the 3-position and a bulky tert-butoxy (-O-C(CH₃)₃) group at the 2-position. This tert-butoxy substituent imparts significant steric hindrance and enhances the compound's lipophilicity, which can influence its reactivity, solubility, and metabolic stability.[5]

Physicochemical Properties

A summary of the key physicochemical properties for 2-(tert-butoxy)pyridin-3-ol is provided below.

| Property | Value | Source |

| Molecular Weight | 167.21 g/mol | [7][9] |

| Molecular Formula | C₉H₁₃NO₂ | [6][7][9] |

| Predicted Density | 1.081 ± 0.06 g/cm³ | [9] |

| Predicted XlogP | 1.8 | [6] |

| Predicted pKa | 6.95 ± 0.53 | [12] |

Synthesis and Reactivity

The synthesis of 2-(tert-butoxy)pyridin-3-ol is a key workflow for its utilization as a building block in more complex molecules.

General Synthesis Pathway: A common laboratory-scale synthesis involves the O-alkylation of a pyridin-3-ol precursor. The hydroxyl group of pyridin-3-ol is deprotonated with a suitable base, and the resulting alkoxide is reacted with a tert-butylating agent.

Experimental Protocol: Synthesis via Alkylation

-

Preparation: To a solution of pyridin-3-ol in an anhydrous aprotic solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the sodium pyridin-3-olate.

-

Alkylation: Introduce tert-butyl chloride to the reaction mixture.[5]

-

Reaction: Heat the mixture to an elevated temperature (e.g., 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).[5]

-

Work-up: Upon completion, cool the reaction to room temperature and quench carefully with water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity Profile:

-

Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents like m-CPBA or hydrogen peroxide.[5]

-

Reduction: The pyridine ring can be reduced under specific catalytic hydrogenation conditions.[5]

-

Substitution: The tert-butoxy group can be cleaved under strong acidic conditions to regenerate the hydroxyl group. The hydroxyl group, in turn, can be a site for further functionalization.[5]

Applications in Research and Drug Discovery

The structural motifs present in 2-(tert-butoxy)pyridin-3-ol make it a valuable intermediate in medicinal chemistry.

-

Building Block for Complex Molecules: It serves as a versatile starting material for the synthesis of more elaborate molecules, where the hydroxyl and tert-butoxy groups can be strategically modified.[5]

-

Modulation of Physicochemical Properties: The tert-butoxy group increases lipophilicity, which can enhance membrane permeability of a parent molecule.[5] This is a critical parameter in drug design for optimizing pharmacokinetic profiles.

-

Potential Biological Activity: Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][5][13] While specific data for this compound is limited, its scaffold is of interest for screening in various therapeutic areas.

Part 2: 2-tert-butylpyridine

This compound represents the fundamental structure of a pyridine ring substituted at the 2-position with a tert-butyl group. Its primary utility in a research setting is as a sterically hindered, non-nucleophilic base.

Chemical Identity and Molecular Structure

Molecular Structure: The key feature of 2-tert-butylpyridine is the bulky tert-butyl group adjacent to the nitrogen atom in the pyridine ring. This steric hindrance prevents the nitrogen's lone pair of electrons from readily participating in nucleophilic attacks or forming adducts with bulky Lewis acids, while still allowing it to function as a proton scavenger.[18]

Physicochemical Properties

Key physicochemical data for 2-tert-butylpyridine are summarized below.

| Property | Value | Source |

| Molecular Weight | 135.21 g/mol | [14][16] |

| Molecular Formula | C₉H₁₃N | [14] |

| Physical Form | Liquid | [16] |

| Melting Point | -33 °C | [17][19] |

| Boiling Point | ~169 °C at 991 hPa | [19] |

| Density | ~0.935 g/mL | [17] |

| Refractive Index | 1.4891 | [17][19] |

| Water Solubility | 1.8 g/L at 25 °C | [19] |

Synthesis and Application

Synthesis: A highly efficient method for synthesizing 2-tert-butylpyridine is the Minisci reaction. This involves the radical substitution of pyridine using a tert-butyl radical generated from pivalic acid in the presence of silver nitrate and ammonium peroxodisulfate.[19] This method provides the product with high regioselectivity and excellent yield.[19]

Application as a Hindered Base: The steric bulk of the tert-butyl group makes 2-tert-butylpyridine an effective proton sponge in reactions where a non-nucleophilic base is required to neutralize strong acids generated in situ, without interfering with electrophilic centers in the reactants.

Experimental Protocol: Application in a Glycosylation Reaction

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the glycosyl donor and the alcohol acceptor in an anhydrous solvent like dichloromethane (DCM).

-

Addition of Base: Add 2-tert-butylpyridine (1.5-2.0 equivalents) to the solution.

-

Initiation: Cool the reaction mixture to the desired temperature (e.g., -78 °C) and add the activating agent (e.g., triflic anhydride) dropwise. The 2-tert-butylpyridine will scavenge the triflic acid formed during the reaction.

-

Monitoring: Allow the reaction to proceed, monitoring by TLC for the consumption of the starting materials.

-

Quenching and Work-up: Quench the reaction with a saturated solution of sodium bicarbonate, separate the organic layer, and wash with brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to isolate the glycosylated product.

Safety and Handling

-

GHS Hazard Statements: 2-tert-butylpyridine is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[14][16]

-

Precautionary Measures: Handle in a well-ventilated area or a fume hood.[20][21][22] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[20][21] Store in a cool, dry place away from ignition sources.[20][23]

Conclusion

While "2-tert-butylpyridin-3-ol" remains an elusive target in chemical databases, this guide provides a detailed technical overview of two highly relevant and valuable analogs for the research and drug discovery community. 2-(tert-butoxy)pyridin-3-ol emerges as a promising building block with tunable properties for medicinal chemistry applications. In contrast, 2-tert-butylpyridine is an established and indispensable tool in organic synthesis, valued for its role as a sterically hindered base. A thorough understanding of these compounds, from their synthesis to their specific applications and safety protocols, is essential for their effective use in advancing scientific discovery.

References

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Center for Biotechnology Information. Available from: [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Available from: [Link]

-

Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. ACS Publications. Available from: [Link]

-

A Simple, Modular Synthesis of Substituted Pyridines. National Center for Biotechnology Information. Available from: [Link]

-

The Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. Available from: [Link]

-

The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Pyridine. Wikipedia. Available from: [Link]

-

A Brief View on Pyridine Compounds. Open Access Journals. Available from: [Link]

-

2-tert-Butylpyridine (CAS 5944-41-2) - Chemical & Physical Properties. Cheméo. Available from: [Link]

-

Pyridine synthesis. Organic Chemistry Portal. Available from: [Link]

-

12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available from: [Link]

-

Pyridine - SAFETY DATA SHEET. Penta chemicals. Available from: [Link]

-

2-(tert-butoxy)pyridin-3-ol | 1243404-19-4. Angene Chemical. Available from: [Link]

-

CAS NO. 1243404-19-4 | 2-(tert-Butoxy)pyridin-3-ol. Arctom. Available from: [Link]

-

2-tert-Butylpyridine. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

2,6-Di-tert-butylpyridine. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Safety Data Sheet: Pyridine. Carl ROTH. Available from: [Link]

-

HAZARD SUMMARY: PYRIDINE. NJ.gov. Available from: [Link]

-

2-(tert-Butoxy)pyridin-3-ol Chemical Encyclopedia. ChemBK. Available from: [Link]

-

2-tert-butylpyridine - 5944-41-2, C9H13N, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available from: [Link]

-

2-(tert-butoxy)pyridin-3-ol (C9H13NO2). PubChemLite. Available from: [Link]

-

Building Blocks – AA BLOCKS. AA BLOCKS. Available from: [Link]

-

2-tert-Butylpyridin. Wikipedia (German). Available from: [Link]

-

2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Organic Syntheses Procedure. Available from: [Link]

-

2,6-Di-tert-butylpyridine. Wikipedia. Available from: [Link]

-

Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Lookchem. Available from: [Link]

- 2-alkoxy-5-alkoxymethyl-pyridines and a process for their preparation. Google Patents.

-

Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? MDPI. Available from: [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-(Tert-butoxy)pyridin-3-ol | 1243404-19-4 | Benchchem [benchchem.com]

- 6. PubChemLite - 2-(tert-butoxy)pyridin-3-ol (C9H13NO2) [pubchemlite.lcsb.uni.lu]

- 7. angenechemical.com [angenechemical.com]

- 8. arctomsci.com [arctomsci.com]

- 9. chembk.com [chembk.com]

- 10. aksci.com [aksci.com]

- 11. aablocks.wordpress.com [aablocks.wordpress.com]

- 12. Page loading... [wap.guidechem.com]

- 13. openaccessjournals.com [openaccessjournals.com]

- 14. 2-tert-Butylpyridine | C9H13N | CID 138630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chemsynthesis.com [chemsynthesis.com]

- 16. 2-(tert-Butyl)pyridine | 5944-41-2 [sigmaaldrich.com]

- 17. 2-TERT-BUTYLPYRIDINE CAS#: 5944-41-2 [amp.chemicalbook.com]

- 18. 2,6-Di-tert-butylpyridine - Wikipedia [en.wikipedia.org]

- 19. 2-tert-Butylpyridin – Wikipedia [de.wikipedia.org]

- 20. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 21. jubilantingrevia.com [jubilantingrevia.com]

- 22. pentachemicals.eu [pentachemicals.eu]

- 23. nj.gov [nj.gov]

A Technical Guide to the Synthesis of Substituted Pyridin-3-ols: From Classical Ring-Closing to Modern Catalytic Strategies

Abstract

The substituted pyridin-3-ol motif is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and hydrogen bonding capabilities. The development of efficient, flexible, and sustainable synthetic routes to access this important class of heterocycles is a continuous focus of chemical research. This in-depth technical guide provides a comprehensive overview of both classical and novel synthetic strategies for the preparation of substituted pyridin-3-ols. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing a trustworthy foundation for practical application. We will explore foundational methods, delve into modern transition-metal-catalyzed approaches, multi-component reactions, and cycloaddition strategies, and provide detailed, validated protocols for key transformations.

Introduction: The Significance of the Pyridin-3-ol Core

The pyridine ring is one of the most ubiquitous heterocycles found in pharmaceuticals, natural products, and functional materials.[1] The introduction of a hydroxyl group at the 3-position imbues the scaffold with distinct properties, including the ability to act as both a hydrogen bond donor and acceptor, and to participate in tautomeric equilibria. These features are critical for molecular recognition in biological systems, making substituted pyridin-3-ols valuable components in the design of novel therapeutic agents.

Historically, the synthesis of these compounds has been challenging, often requiring harsh conditions or multi-step sequences with limited substrate scope.[2] However, the advent of modern synthetic methodologies has opened new avenues for their construction with greater efficiency and molecular diversity. This guide will bridge the gap between classical knowledge and contemporary innovations.

Foundational Synthetic Strategies

Classical approaches to the pyridin-3-ol core often rely on the construction of the pyridine ring from acyclic precursors or the functionalization of a pre-existing pyridine ring.

Ring Synthesis from Acyclic Precursors

One of the most established methods involves the transformation of furan derivatives. This strategy leverages the furan ring as a masked 1,4-dicarbonyl equivalent. A seminal approach involves the reaction of furfurylamine with hydrogen peroxide in the presence of hydrochloric acid, followed by hydrolysis, to yield pyridin-3-ol.[3] The reaction proceeds via oxidative ring opening of the furan to form an intermediate dicarbonyl species, which then undergoes intramolecular condensation with the amine to form the pyridine ring. Yields of up to 76% have been reported for the parent compound under optimized conditions.[3]

Another variation of this furan-based approach involves the electrolytic methoxylation of furfurylamine derivatives to form 2,5-dimethoxy-2,5-dihydrofuran intermediates.[4] These intermediates, upon acid-catalyzed hydrolysis and condensation, can provide pyridin-3-ols in high yields, with one reported sequence achieving an 85% yield.[4] This method offers a convenient pathway from readily available furfurylamine.[4]

Functionalization of Pre-formed Pyridine Rings

Direct hydroxylation of the pyridine ring is notoriously difficult due to the ring's electron-deficient nature.[1] Therefore, classical methods often rely on the displacement of a suitable leaving group. For instance, 3-hydroxypyridine can be prepared by the hydrolysis of 3-pyridinesulfonic acid in an aqueous solution of alkali metal hydroxides under pressure.[2] Another route involves the nucleophilic substitution of 3-chloropyridine with a hydroxide source at elevated temperatures (130-140 °C).[5] While effective for the synthesis of the parent compound, these methods often lack the functional group tolerance required for the synthesis of complex substituted derivatives.

Modern Synthetic Methodologies

Contemporary organic synthesis has provided a wealth of new tools for the construction of substituted pyridin-3-ols, with a focus on efficiency, selectivity, and atom economy.

Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials, are highly convergent and efficient.[6][7] Several MCRs have been developed for the synthesis of substituted pyridines, and some can be adapted for pyridin-3-ol synthesis. For example, a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone derivative, and ammonium acetate can provide highly substituted 3-cyanopyridines.[8] While this specific example does not directly yield a 3-hydroxypyridine, the functional handles incorporated allow for subsequent conversion to the desired scaffold. The use of microwave irradiation in these reactions can significantly reduce reaction times from hours to minutes and improve yields.[8]

A metal-free approach for the synthesis of fused benzofuro[2,3-c]pyridin-3-ols involves the reaction of 2,3-disubstituted benzofuran derivatives with ammonium acetate.[9] In this case, the pyridin-3-ol ring is formed through the reaction of a 1,5-dicarbonyl fragment with the ammonium nitrogen atom.[9]

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis has revolutionized the synthesis of heterocycles by enabling novel bond formations and reaction pathways.[10]

Direct C-H functionalization of the pyridine ring is a highly attractive strategy due to its atom economy.[1] While C-H activation of pyridines can be challenging, the use of a directing group or the conversion to the corresponding N-oxide can facilitate this transformation.[11][12] Palladium-catalyzed C-H olefination and arylation of pyridine N-oxides have been developed, providing ortho-functionalized products with high selectivity.[11][13] Subsequent reduction of the N-oxide would then yield the substituted pyridine. While not a direct route to 3-hydroxypyridines, this methodology allows for the introduction of various substituents that can be later transformed into a hydroxyl group.

Cycloaddition reactions offer a powerful means to construct the pyridine ring with control over substitution patterns. A ruthenium-catalyzed cycloisomerization of 3-azadienynes provides a general approach to a broad range of substituted pyridine derivatives.[14] This method is part of a two-step procedure starting from readily available N-vinyl or N-aryl amides.[14]

More recently, a palladium-catalyzed "anti-Wacker"-type cyclization has been reported for the de novo synthesis of polysubstituted 3-hydroxypyridines.[15] This two-step sequence involves the oxidative addition of an alkynyl electrophile, transmetalation with an organometallic reagent, and reductive elimination, followed by an oxidation and desulfinative aromatization to furnish the final product.[15]

Comparative Analysis of Synthetic Routes

To aid in the selection of an appropriate synthetic strategy, the following table provides a comparative overview of the discussed methods.

| Synthetic Strategy | Starting Materials | Key Features & Advantages | Limitations & Disadvantages |

| From Furans | Furfurylamine derivatives | Readily available starting materials, good yields for parent compound.[3][4] | Can require harsh oxidative and acidic conditions. |

| From Halopyridines | 3-Halopyridines | Direct route for simple pyridin-3-ols.[5] | High temperatures, limited functional group tolerance. |

| Multi-Component Reactions | Aldehydes, ketones, active methylene compounds | High convergence and atom economy, rapid access to diversity.[6][8] | May require subsequent functional group manipulation to install the hydroxyl group. |

| Transition-Metal Catalysis | N-vinyl/aryl amides, alkynes | High efficiency, broad substrate scope, novel disconnections.[14][15] | Catalyst cost and sensitivity, may require specialized ligands. |

Experimental Protocols

To ensure the practical applicability of this guide, we provide a detailed, step-by-step protocol for a representative modern synthesis of a substituted pyridin-3-ol.

Protocol: Synthesis of 3-Hydroxypyridine from Furfurylamine

This protocol is adapted from a well-established method for the synthesis of the parent pyridin-3-ol.[3]

Materials:

-

Furfurylamine

-

Hydrochloric acid (concentrated)

-

Hydrogen peroxide (30% solution)

-

Sodium hydroxide

-

Standard laboratory glassware and equipment

Procedure:

-

In a three-necked flask equipped with a dropping funnel, thermometer, and mechanical stirrer, prepare a solution of hydrochloric acid by diluting the concentrated acid to the desired molarity.

-

Add furfurylamine to the hydrochloric acid solution while maintaining the temperature at 0-5 °C with an ice bath. The molar ratio of furfurylamine to HCl should be approximately 1:5.[3]

-

Slowly add hydrogen peroxide (approx. 1.1 molar equivalents) dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.[3]

-

After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.

-

Remove the ice bath and heat the reaction mixture to reflux (100-105 °C) for 30 minutes.[3]

-

Cool the reaction mixture to room temperature and neutralize with a concentrated solution of sodium hydroxide to a pH of 7-8.

-

The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by evaporation of the solvent and purification by crystallization or chromatography.

Expected Outcome: This procedure should yield 3-hydroxypyridine as a crystalline solid in good yield (up to 76%) and high purity.[3]

Visualization of Synthetic Pathways

To better illustrate the relationships between the different synthetic strategies, the following diagrams are provided.

Overview of Synthetic Approaches

Caption: Major synthetic pathways to substituted pyridin-3-ols.

Furan to Pyridin-3-ol Transformation Workflow

Caption: Workflow for the synthesis of pyridin-3-ol from furfurylamine.

Future Outlook

The synthesis of substituted pyridin-3-ols continues to be an active area of research. Future developments are likely to focus on several key areas:

-

Asymmetric Synthesis: The development of catalytic enantioselective methods to access chiral, non-racemic substituted pyridin-3-ols is a significant challenge and a major goal.

-

Sustainable Chemistry: The use of greener solvents, more abundant metal catalysts (e.g., iron, copper), and energy-efficient reaction conditions (e.g., photoredox catalysis) will be increasingly important.

-

Late-Stage Functionalization: Methods that allow for the direct and selective introduction of substituents onto a pre-formed pyridin-3-ol core will be highly valuable for drug discovery programs.

By building upon the foundational knowledge presented in this guide and embracing these emerging trends, the scientific community will be well-equipped to unlock the full potential of the substituted pyridin-3-ol scaffold.

References

-

Flögel, O., et al. (2006). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Journal of the Serbian Chemical Society. Available at: [Link]

-

Brummond, K. M., & Chen, H. (2005). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society, 127(42), 14966-14967. Available at: [Link]

-

Borysov, O. V., & Bohdan, D. P. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Zhurnal Organìčnoï ta Farmacevtičnoï Hìmìï, 23(1), 43-48. Available at: [Link]

-

Hayashi, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14488-14495. Available at: [Link]

-

Singh, G., et al. (2023). Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. The Journal of Organic Chemistry, 88(24), 17531-17540. Available at: [Link]

-

Wang, D.-H., et al. (2008). Pd-catalyzed C-3 selective olefination of pyridines is developed for the first time using 1,10-phenanthroline as the ligand. Request PDF. Available at: [Link]

-

Clauson-Kaas, N., & Nedenskov, P. (1955). Preparation of 3-Pyridols from Furans. Acta Chemica Scandinavica, 9, 27-31. Available at: [Link]

-

Al-Issa, S. A., et al. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega, 8(12), 11527-11539. Available at: [Link]

-

Various Authors. (n.d.). Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Takeda, Y., et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules, 28(3), 1438. Available at: [Link]

-

Borysov, O. V., & Bohdan, D. P. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry, 23(1), 43-48. Available at: [Link]

-

Wasa, M., et al. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 130(3), 825-827. Available at: [Link]

-

de la Torre, M. C., & Sierra, M. A. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 20(1), 49. Available at: [Link]

- CN105175320A - Preparation method of 3-hydroxypyridine. (2015). Google Patents.

-

Plesa, C., et al. (2021). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules, 26(19), 5985. Available at: [Link]

-

Clauson-Kaas, N., & Nedenskov, P. (1955). New Methods for the Transformation of Furans into Pyridines. Acta Chemica Scandinavica, 9, 14-16. Available at: [Link]

-

Various Authors. (2022). How to synthesizer of 3-hydroxy pyridine? ResearchGate. Available at: [Link]

-

Sharma, S., et al. (2020). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 10(49), 29334-29369. Available at: [Link]

-

Zaragoza, F. (2022). Preparation of Pyridines, Part 6: Cycloaddition and Rearrangement. YouTube. Available at: [Link]

-

Goud, B. S., et al. (2025). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. RSC Advances, 15(37), 25337-25344. Available at: [Link]

-

Tenti, G., Ramos, M. T., & Menéndez, J. C. (2013). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. Current Organic Synthesis, 10(4), 646-655. Available at: [Link]

-

Lassalas, P., et al. (2016). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 21(11), 1483. Available at: [Link]

-

Kim, D., et al. (2023). Pyridine-Boryl Radical-Catalyzed [3π + 2σ] Cycloaddition for the Synthesis of Pyridine Bioisosteres. ChemRxiv. Available at: [Link]

-

Kumar, A., et al. (2020). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society, 142(4), 2101-2113. Available at: [Link]

-

Wójcik, M., et al. (2023). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 28(19), 6755. Available at: [Link]

- Duesel, B. F., & Emmanuele, S. (1965). US3218330A - Preparation of 3-hydroxypyridine. Google Patents.

-

Soldan, M., et al. (2025). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molbank, 2025(1), M1846. Available at: [Link]

-

Harman, W. D. (n.d.). Diels-Alder Cycloaddition Reactions with Dihapto-Coordinated Pyridines. ACS PRF Reports. Available at: [Link]

-

Singh, S., & Singh, K. N. (2022). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 20(43), 8377-8399. Available at: [Link]

-

Various Authors. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. University of Leeds. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis of 3-Hydroxypyridine: An Industrial Perspective. Inno Pharmchem. Available at: [Link]

Sources

- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. US3218330A - Preparation of 3-hydroxypyridine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. CN105175320A - Preparation method of 3-hydroxypyridine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Biological Activity Screening of 2-tert-butylpyridin-3-ol

Abstract

This technical guide provides a comprehensive framework for the systematic biological activity screening of the novel compound, 2-tert-butylpyridin-3-ol. Recognizing the therapeutic potential inherent in its pyridin-3-ol and sterically hindered phenol moieties, this document outlines a multi-tiered in vitro screening cascade designed for researchers, scientists, and drug development professionals. The guide details a logical progression from broad-spectrum primary assays to more specific secondary and mechanistic studies, encompassing antioxidant, antimicrobial, anti-inflammatory, and cytotoxic evaluations. Each section provides not only detailed, field-proven protocols but also the scientific rationale behind the experimental choices, ensuring a self-validating and robust screening strategy. All methodologies are supported by authoritative references to establish a foundation of scientific integrity.

Introduction and Scientific Rationale

The compound 2-tert-butylpyridin-3-ol presents a compelling scaffold for biological investigation. It synergistically combines two key pharmacophores: the pyridin-3-ol core and a tert-butyl group at the C2 position, creating a sterically hindered phenolic system.

-

Pyridin-3-ol Derivatives: This class of compounds is known to possess a wide range of pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. Notably, certain derivatives of 3-hydroxy-pyridine-4-one have demonstrated significant anti-inflammatory activity, potentially through the chelation of iron, which is involved in the production of reactive oxygen species and the function of pro-inflammatory enzymes like cyclooxygenase and lipoxygenase.[1][2][3]

-

Sterically Hindered Phenols: The tert-butyl group adjacent to the hydroxyl group creates steric hindrance, which is a hallmark of potent chain-breaking antioxidants.[4] These compounds are adept at scavenging free radicals by donating a hydrogen atom from the hydroxyl group, a process that is fundamental to mitigating oxidative stress implicated in numerous pathological conditions.[4] The resulting phenoxyl radical is stabilized by the bulky tert-butyl group, preventing it from propagating further radical chain reactions.

This unique structural combination within 2-tert-butylpyridin-3-ol warrants a systematic and comprehensive screening approach to elucidate its potential therapeutic applications. This guide proposes a screening cascade designed to efficiently identify and characterize its primary biological activities.

Physicochemical Properties of 2-tert-butylpyridin-3-ol

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₉H₁₃NO | - |

| Molecular Weight | 151.21 g/mol | - |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility may be limited. | Inferred |

| pKa | The phenolic hydroxyl group is expected to have a pKa in the range of 8-10. | Inferred |

A Multi-Tiered In Vitro Screening Cascade

A hierarchical approach to screening is proposed to maximize efficiency and resource allocation. This cascade progresses from broad primary screens to more focused secondary and mechanistic assays for confirmed "hits."

Caption: A multi-tiered in vitro screening cascade for 2-tert-butylpyridin-3-ol.

Tier 1: Primary Screening Protocols

The initial tier of screening aims to cast a wide net to identify the most prominent biological activities of 2-tert-butylpyridin-3-ol.

Antioxidant Activity Screening

Rationale: The hindered phenol structure of the test compound strongly suggests potential antioxidant activity. The DPPH and ABTS assays are robust, high-throughput methods to assess radical scavenging capabilities.[5][6]

4.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a colorless or pale yellow hydrazine, resulting in a decrease in absorbance at 517 nm.[5]

-

Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Dissolve 2-tert-butylpyridin-3-ol in methanol to create a stock solution (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations.

-

Assay Procedure (96-well plate):

-

To each well, add 100 µL of the DPPH solution.

-

Add 100 µL of the test compound dilutions.

-

For the control well, add 100 µL of methanol instead of the test compound.

-

Ascorbic acid or Trolox should be used as a positive control.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) should be determined by plotting the percentage of inhibition against the compound concentration.[5]

-

4.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants that can donate an electron or hydrogen atom will reduce the ABTS•+, leading to a loss of color, which is measured by a decrease in absorbance at 734 nm.[6]

-

Protocol:

-

Reagent Preparation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours. Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Assay Procedure (96-well plate):

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Add 10 µL of the test compound dilutions.

-

For the control well, add 10 µL of the solvent used for the test compound.

-

Use Trolox as a positive control.

-

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Data Analysis: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

-

Antimicrobial Activity Screening

Rationale: Pyridine derivatives are known to exhibit a broad spectrum of antimicrobial activities. The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC).[4][7][8][9]

-

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is added to each well. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.[7][8]

-

Protocol:

-

Microorganism Panel: A representative panel of microorganisms should be used, including:

-

Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

-

Yeast (e.g., Candida albicans)

-

-

Reagent Preparation:

-

Prepare a stock solution of 2-tert-butylpyridin-3-ol in DMSO.

-

Prepare appropriate growth media (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

-

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Assay Procedure (96-well plate):

-

Add 100 µL of sterile broth to each well.

-

Add 100 µL of the stock solution of the test compound to the first well and perform two-fold serial dilutions across the plate.

-

Add 100 µL of the standardized inoculum to each well.

-

Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Use a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for yeast) as a positive control.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for yeast).

-

Measurement and Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[4][10]

-

Cytotoxicity Screening

Rationale: It is crucial to assess the general cytotoxicity of a novel compound early in the screening process to establish a therapeutic window. The MTT assay is a reliable colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13][14][15]

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[13][14][15]

-

Protocol:

-

Cell Lines: A panel of cell lines should be used, including a non-cancerous cell line (e.g., HEK293, NIH/3T3) and representative cancer cell lines (e.g., HeLa, A549, MCF-7).

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 2-tert-butylpyridin-3-ol in the cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that reduces cell viability by 50%).

-

Tier 2: Secondary Screening and Hit Confirmation

If 2-tert-butylpyridin-3-ol demonstrates significant activity in the primary screens (e.g., potent antioxidant or antimicrobial activity with low cytotoxicity), it will advance to secondary screening to further characterize its biological profile.

Anti-inflammatory Activity Assays

Rationale: The pyridin-3-ol scaffold and the established link between antioxidant activity and anti-inflammatory effects suggest that the compound may inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[1][2][3]

5.1.1. In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes. The peroxidase component catalyzes the reduction of PGG₂ to PGH₂, and this activity can be monitored colorimetrically by the oxidation of a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[16][17][18][19][20]

-

Protocol (using a commercial colorimetric kit):

-

Reagents: Use a commercially available COX inhibitor screening assay kit containing COX-1 and COX-2 enzymes, arachidonic acid (substrate), and TMPD (chromogen).

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Add various concentrations of 2-tert-butylpyridin-3-ol.

-

Include a vehicle control and a known COX inhibitor (e.g., indomethacin, celecoxib) as a positive control.

-

Incubate for a short period (e.g., 5-10 minutes) at room temperature.

-

Initiate the reaction by adding arachidonic acid and the colorimetric substrate solution.

-

-

Measurement: Measure the absorbance at 590 nm over time.

-

Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

-

5.1.2. In Vitro Lipoxygenase (LOX) Inhibition Assay

-

Principle: Lipoxygenases catalyze the hydroperoxidation of polyunsaturated fatty acids like linoleic acid. The formation of the resulting hydroperoxide can be monitored by the increase in absorbance at 234 nm.[21][22][23][24][25]

-

Protocol:

-

Reagents: Soybean lipoxygenase (or a specific human LOX isoform), linoleic acid (substrate), and borate or phosphate buffer.

-

Assay Procedure:

-

In a UV-transparent 96-well plate or cuvette, pre-incubate the LOX enzyme with various concentrations of 2-tert-butylpyridin-3-ol in the buffer for 5-10 minutes at room temperature.

-

Include a vehicle control and a known LOX inhibitor (e.g., nordihydroguaiaretic acid) as a positive control.

-

Initiate the reaction by adding the linoleic acid substrate.

-

-

Measurement: Immediately monitor the increase in absorbance at 234 nm.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percentage of inhibition and the IC₅₀ value.

-

Broad Panel Enzyme Inhibition Screening

Rationale: To explore a wider range of potential therapeutic applications, screening against a broad panel of enzymes, such as kinases and proteases, can uncover unexpected activities.

-

Kinase Inhibition Assays: Kinases are crucial regulators of cell signaling and are important drug targets, particularly in oncology and immunology. A general protocol involves an ATP-depletion assay.[26][27][28]

-

Protease Inhibition Assays: Proteases are involved in numerous physiological processes, and their dysregulation is linked to diseases like cancer, viral infections, and inflammatory disorders. Assays often use a fluorogenic substrate that is cleaved by the protease to release a fluorescent molecule.[29][30]

These assays are typically performed by specialized contract research organizations (CROs) that offer panels of hundreds of kinases or proteases. The compound would be screened at a single high concentration (e.g., 10 µM) to identify initial hits, which would then be followed up with IC₅₀ determinations.

Tier 3: Mechanistic and Safety Profiling

For compounds that demonstrate potent and selective activity in Tier 2, the final stage of in vitro screening focuses on elucidating the mechanism of action and assessing potential safety liabilities.

Mechanistic Studies

Based on the confirmed activities, further cell-based assays can be employed. For example, if the compound is a potent anti-inflammatory agent, its effect on pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in LPS-stimulated macrophages could be investigated using ELISA.

Caption: A potential anti-inflammatory signaling pathway modulated by 2-tert-butylpyridin-3-ol.

In Vitro Safety Pharmacology Profiling

Rationale: Early assessment of off-target effects is critical to de-risk a drug candidate. In vitro safety panels screen the compound against a wide range of receptors, ion channels, transporters, and enzymes that are known to be associated with adverse drug reactions.[31][32][33][34][35]

-

Procedure: This is typically a service provided by CROs. A standard safety panel (e.g., the SafetyScreen44 or a similar panel) would be employed.[33][34] The compound is tested at a fixed concentration (e.g., 10 µM) in binding or functional assays for each target. Any significant inhibition (>50%) would be flagged for further investigation.

Conclusion